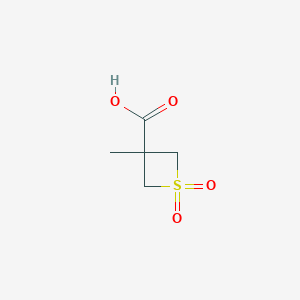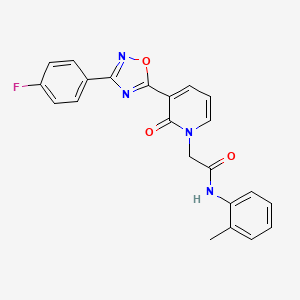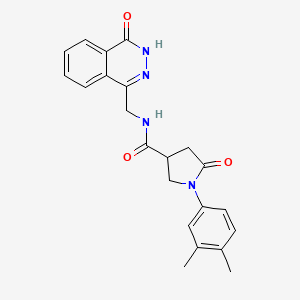
3-Methylthietane-3-carboxylic acid 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Methylthietane-3-carboxylic acid 1,1-dioxide”, also known as MTCD, is a sulfur-containing organic compound. It has a molecular weight of 164.18 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H8O4S/c1-5(4(6)7)2-10(8,9)3-5/h2-3H2,1H3,(H,6,7) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .科学的研究の応用
Organic Synthesis and Catalysis
In the realm of organic synthesis, ionic liquids such as 3-methyl-1-sulfonic acid imidazolium nitrate have been explored for the nitration of aromatic compounds, showcasing their potential in facilitating efficient chemical transformations. This research highlights the utility of specific ionic liquids in promoting nitration reactions, which are fundamental in creating various organic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science (Zolfigol et al., 2012).
Polymerization Processes
Sulfur-containing carboxylic acids have been studied for their role as electron donors in photoinduced free-radical polymerizations, with a focus on photopolymerizations in aqueous solutions. This research underscores the significance of sulfur-containing compounds in developing innovative polymerization techniques, which could be instrumental in creating new polymeric materials with potential applications ranging from biomedical devices to advanced coatings (Wrzyszczyński et al., 2000).
Material Science and Coordination Chemistry
The study of coordination networks formed from bifunctional molecules, containing carboxyl and thioether groups, offers insights into the design of novel materials. These materials exhibit unique electronic properties due to metal-thioether interactions, with potential applications in catalysis, sensing, and electronic devices. The systematic exploration of these coordination networks can lead to advancements in the development of functional materials with tailor-made properties (Zhou et al., 2008).
Bioisosteric Applications
Exploring bioisosteres of the carboxylic acid functional group, such as oxetan-3-ol and thietan-3-ol derivatives, represents a promising area of research in medicinal chemistry. These studies aim to identify novel compounds that can mimic the biological activities of carboxylic acids, potentially leading to the development of new therapeutics with improved pharmacokinetic and pharmacodynamic profiles. Such bioisosteric strategies are crucial for the discovery and optimization of drug candidates (Lassalas et al., 2017).
Environmental Applications
Research into the adsorption of chromium (VI) ions from aqueous solutions by modified cellulose materials highlights the environmental applications of sulfur-containing carboxylic acid derivatives. These studies contribute to the development of effective methods for water purification and the removal of toxic metals from the environment, underscoring the importance of chemical research in addressing environmental challenges (Gurgel et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
3-methyl-1,1-dioxothietane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c1-5(4(6)7)2-10(8,9)3-5/h2-3H2,1H3,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRHYJWMCWWUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-chlorophenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole](/img/structure/B2604048.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2604049.png)
![N-(1,3-benzothiazol-2-yl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B2604050.png)

![{1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2604055.png)

![Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2604058.png)


![Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2604062.png)
![ethyl N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]carbamate](/img/structure/B2604063.png)
![1'-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2604065.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2604068.png)
